Methylstat

Epigenetics Histone Demethylase Selectivity Profiling

Methylstat is the cell-permeable methyl ester prodrug essential for cellular JHDM inhibition—the free acid is inactive up to 100 µM. Selectively targets JMJD2A/C/E and JMJD3 (IC50 3.4–43 µM) with zero HDAC1/2 or LSD1 inhibition, eliminating confounding epigenetic crosstalk. Validated in KYSE150 esophageal carcinoma (GI50 = 5.1 µM), HUVEC anti-angiogenesis (IC50 = 4 µM without cytotoxicity), and BBB-permeant glioma models. Choose Methylstat over pan-HDAC or pan-Jumonji alternatives when selective JHDM dissection is required.

Molecular Formula C28H31N3O6
Molecular Weight 505.6 g/mol
CAS No. 1310877-95-2
Cat. No. B608995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylstat
CAS1310877-95-2
SynonymsMethylstat; 
Molecular FormulaC28H31N3O6
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C28H31N3O6/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34)/b16-15+
InChIKeyMUJOCHRZXRZONW-FOCLMDBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methylstat (CAS 1310877-95-2): Selective JHDM Inhibitor Prodrug for Epigenetic Research Applications


Methylstat (CAS 1310877-95-2) is a methyl ester prodrug of a bivalent substrate-cofactor conjugate designed to selectively inhibit Jumonji C domain-containing histone demethylases (JHDMs) [1]. It acts as a cell-permeable inhibitor that preferentially targets the trimethyl lysine demethylase subfamily, including JMJD2A, JMJD2C, JMJD2E, and JMJD3, with in vitro IC50 values ranging from 3.4 to 43 µM for its free acid form [2]. Unlike pan-HDAC inhibitors, Methylstat exhibits no detectable inhibition of class I or II histone deacetylases (HDACs) or the FAD-dependent demethylase LSD1, and shows only weak activity against prolyl hydroxylases (PHD1-3), establishing a well-defined selectivity profile suitable for dissecting JHDM-mediated epigenetic mechanisms .

Methylstat: Why JHDM Selectivity and Prodrug Design Preclude Generic Substitution in Demethylase Studies


Substitution with generic histone demethylase or HDAC inhibitors is contraindicated due to Methylstat's dual differentiation: its distinct JHDM selectivity profile and its essential prodrug design. As documented in the foundational characterization, Methylstat exhibits no inhibition of class I or II HDACs, LSD1, or significant activity against prolyl hydroxylases (PHD1-3), whereas common comparators like SAHA (Vorinostat) act as pan-HDAC inhibitors and JIB-04 exhibits pan-Jumonji inhibition [1]. Critically, the free acid form of Methylstat demonstrates potent in vitro enzyme inhibition (JMJD2C IC50 = 3.4 µM) but lacks intrinsic cell permeability, failing to inhibit cell growth up to 100 µM; only the methyl ester prodrug Methylstat achieves cellular activity (GI50 = 5.1 µM in KYSE150 cells) [2]. This prodrug requirement, coupled with its demonstrated blood-brain barrier permeability and low cytotoxicity profile at effective concentrations (non-cytotoxic to HUVEC at 1-2 µM), renders direct analog substitution scientifically unsound [3].

Methylstat (CAS 1310877-95-2): Quantitative Evidence of Selective JHDM Inhibition Versus HDAC/LSD1/PHD Enzymes


Selectivity Window: Methylstat Spares HDACs, LSD1, and PHDs Unlike Pan-Inhibitors

Methylstat exhibits a narrow selectivity profile exclusively targeting Jumonji C domain-containing histone demethylases (JHDMs). In contrast to broad-spectrum epigenetic inhibitors such as SAHA (Vorinostat) or Trichostatin A (TSA) which inhibit class I/II HDACs, Methylstat demonstrates no detectable inhibition of class I or class II HDACs, the FAD-dependent demethylase LSD1, and only weak activity against α-ketoglutarate-dependent prolyl hydroxylases (PHD1-3) . This selectivity is functionally meaningful as it allows specific interrogation of JHDM-mediated pathways without confounding effects from HDAC or LSD1 inhibition .

Epigenetics Histone Demethylase Selectivity Profiling

Prodrug-Dependent Cellular Activity: Free Acid Inactive in Cells Versus Methylstat GI50 = 5.1 µM

The methyl ester prodrug design of Methylstat is essential for its cellular activity. The free acid form of Methylstat inhibits JMJD2C with an IC50 of 3.4 µM in vitro but exhibits no inhibition of KYSE150 esophageal carcinoma cell growth up to 100 µM due to poor cell permeability [1]. In contrast, the prodrug Methylstat achieves a GI50 of 5.1 µM in the same cell line, demonstrating a greater than 19.6-fold increase in cellular potency solely attributable to the methyl ester modification [2]. This prodrug strategy is a deliberate design feature, not present in all JHDM inhibitors.

Prodrug Design Cell Permeability Esophageal Carcinoma

Low Cytotoxicity Window: Anti-Proliferative Activity at 4-10 µM Without HUVEC Cytotoxicity at 1-2 µM

Methylstat exhibits a favorable therapeutic window with anti-proliferative activity occurring at concentrations that do not induce cytotoxicity in normal endothelial cells. In HUVEC cells, Methylstat shows no cytotoxicity at 1-2 µM while demonstrating anti-proliferative activity (IC50 = 4 µM) . Broader profiling across multiple cell lines revealed anti-proliferative IC50 values of 4 µM (HUVEC), 10 µM (HepG2), 5 µM (HeLa), and 7.5 µM (CHANG) [1]. This contrasts with cytotoxic chemotherapeutic agents that lack such a discrimination window between anti-proliferative and cytotoxic concentrations.

Cytotoxicity Profiling Anti-Proliferative HUVEC

Glioma Cell Cycle Arrest: G1 Arrest in U251 Cells and G2 Arrest in HOG Cells at 5-10 µM

Methylstat demonstrates cell-type specific cell cycle arrest in glioma models, with G1-phase arrest in U251 cells and G2-phase arrest in HOG cells, both achieved without inducing apoptosis [1]. This anti-proliferative effect is mechanistically linked to downregulation of cyclins and cyclin-dependent kinases via the p53/p21 pathway and reduced expression of JMJD2A and its downstream targets (PDK1, AKT, mTOR) [2]. Critically, HPLC analysis confirmed that Methylstat can penetrate an in vitro blood-brain barrier (BBB) model, a property not shared by many epigenetic inhibitors that fail to achieve CNS exposure [3].

Glioblastoma Cell Cycle Arrest Blood-Brain Barrier

Methylstat (CAS 1310877-95-2): Validated Application Scenarios in Epigenetic Probe and Cancer Biology Research


JHDM-Specific Epigenetic Mechanism Dissection (HDAC/LSD1 Interference-Free)

Methylstat is the preferred chemical probe for experiments requiring selective inhibition of Jumonji C domain-containing histone demethylases (JHDMs) without confounding off-target effects on class I/II HDACs or LSD1. As established in Section 3 (Evidence Item 1), Methylstat exhibits no detectable inhibition of these off-target enzymes [1]. This selectivity enables researchers to attribute observed phenotypes specifically to JHDM inhibition rather than broad epigenetic modulation. Use Methylstat at 1-5 µM in cell culture to investigate JHDM-dependent transcriptional regulation, histone methylation dynamics (H3K4me3, H3K9me3, H3K27me3), or chromatin remodeling processes without HDAC/LSD1 crosstalk interference [2].

Cellular Anti-Proliferative Studies in Esophageal Carcinoma (KYSE150 Model)

Methylstat is validated for anti-proliferative studies in the JMJD2C-sensitive esophageal carcinoma cell line KYSE150, where it achieves a GI50 of 5.1 µM [1]. Importantly, as shown in Section 3 (Evidence Item 2), the free acid form is inactive in cells up to 100 µM, confirming that the prodrug Methylstat is mandatory for cellular assays. Researchers investigating esophageal cancer or JMJD2C-driven proliferation should procure the methyl ester prodrug form (CAS 1310877-95-2) and use concentrations in the 1-10 µM range for 48-72 hour treatments to assess growth inhibition and histone hypermethylation endpoints (EC50 for H3K4me3 and H3K9me3 = 10.3 and 8.6 µM in KYSE150 cells) [2].

Angiogenesis Inhibition Studies Using Chemical Probe Approach

Methylstat has been explicitly characterized as a chemical probe for angiogenesis studies, demonstrating inhibition of capillary formation in HUVEC cells and blocking in vitro and in vivo angiogenesis at non-toxic doses [1]. As documented in Section 3 (Evidence Item 3), Methylstat inhibits HUVEC proliferation with an IC50 of 4 µM while exhibiting no cytotoxicity at 1-2 µM, providing a clean window for anti-angiogenic phenotype assessment [2]. Use Methylstat at 1-5 µM in HUVEC tube formation assays or chick chorioallantoic membrane (CAM) models to interrogate the role of histone demethylases in angiogenesis without confounding cytotoxicity [3].

Glioblastoma Research Requiring Blood-Brain Barrier Penetration

Methylstat is uniquely positioned for CNS oncology research due to its confirmed ability to penetrate the blood-brain barrier (BBB) in vitro, as established in Section 3 (Evidence Item 4) [1]. In U251 and HOG glioma cell lines, Methylstat induces cell-type specific cell cycle arrest (G1 in U251, G2 in HOG) at 5-10 µM without inducing apoptosis, mechanistically linked to p53/p21 pathway activation and JMJD2A/AKT/mTOR axis suppression [2]. Researchers investigating glioblastoma or other brain tumors where BBB permeability is a critical selection criterion should prioritize Methylstat over BBB-impermeable epigenetic inhibitors. Use concentrations of 5-20 µM for 24-72 hour treatments in glioma cell culture models to assess anti-proliferative effects and target engagement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.